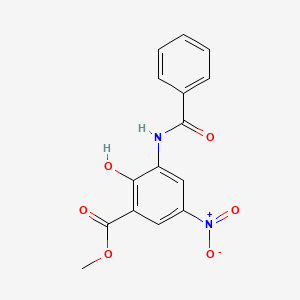![molecular formula C13H19ClN2O2 B12522871 N-(2-Chloroethyl)-N'-[3-(4-hydroxybutyl)phenyl]urea CAS No. 803729-74-0](/img/structure/B12522871.png)
N-(2-Chloroethyl)-N'-[3-(4-hydroxybutyl)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chloroethyl)-N’-[3-(4-hydroxybutyl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N’-[3-(4-hydroxybutyl)phenyl]urea typically involves the reaction of 3-(4-hydroxybutyl)aniline with 2-chloroethyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the amine group on the isocyanate, followed by the formation of the urea linkage.
Industrial Production Methods
In an industrial setting, the production of N-(2-Chloroethyl)-N’-[3-(4-hydroxybutyl)phenyl]urea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Chloroethyl)-N’-[3-(4-hydroxybutyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The chloroethyl group can be reduced to form ethyl derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea in polar solvents.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-(2-Chloroethyl)-N’-[3-(4-hydroxybutyl)phenyl]urea depends on its specific application. In a biological context, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Chloroethyl)-N’-phenylurea: Lacks the hydroxybutyl group, leading to different chemical properties and applications.
N-(2-Chloroethyl)-N’-[3-(4-methoxybutyl)phenyl]urea: Contains a methoxy group instead of a hydroxy group, affecting its reactivity and biological activity.
Uniqueness
N-(2-Chloroethyl)-N’-[3-(4-hydroxybutyl)phenyl]urea is unique due to the presence of both the chloroethyl and hydroxybutyl groups, which confer distinct chemical reactivity and potential applications. The hydroxy group can participate in hydrogen bonding, influencing the compound’s solubility and interaction with biological targets.
Propiedades
Número CAS |
803729-74-0 |
|---|---|
Fórmula molecular |
C13H19ClN2O2 |
Peso molecular |
270.75 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-3-[3-(4-hydroxybutyl)phenyl]urea |
InChI |
InChI=1S/C13H19ClN2O2/c14-7-8-15-13(18)16-12-6-3-5-11(10-12)4-1-2-9-17/h3,5-6,10,17H,1-2,4,7-9H2,(H2,15,16,18) |
Clave InChI |
FJISCDWYBNVFJQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)NC(=O)NCCCl)CCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


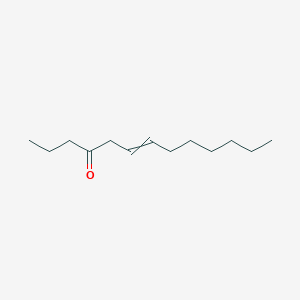
![1H-Pyrazole-3-propanol, 1-(cyclohexylmethyl)-5-[4-(methylthio)phenyl]-](/img/structure/B12522809.png)
![4-{[2,5-Bis(octyloxy)-4-(phenylethynyl)phenyl]ethynyl}-2,2'-bipyridine](/img/structure/B12522811.png)
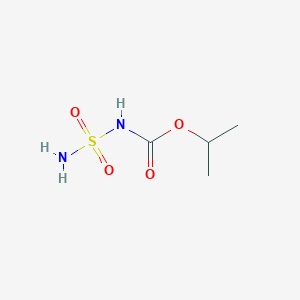

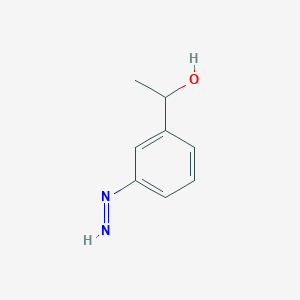
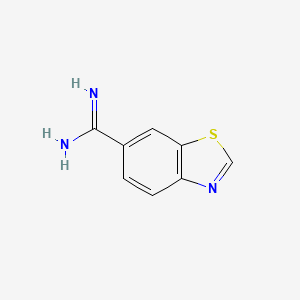
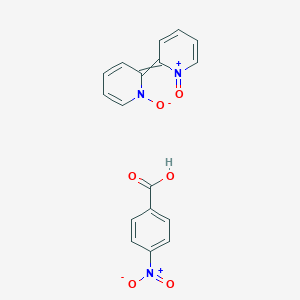
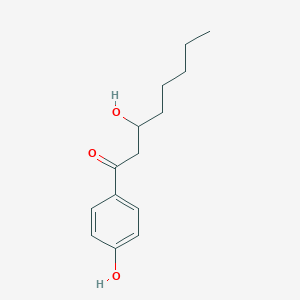
![2-(Dibenzo[b,d]thiophene-2-carbonyl)benzene-1-sulfonic acid](/img/structure/B12522856.png)


![1,3-Bis(2H-1,3-dithiol-2-ylidene)-1,3,4,9-tetrahydrothieno[3,4-b]quinoxaline](/img/structure/B12522873.png)
